Diazoacetaldehyde
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Overview
Description
Diazoacetaldehyde is an organic compound characterized by the presence of a diazo group (-N=N-) attached to an aldehyde group (-CHO). This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazoacetaldehyde can be synthesized through several methods. One common approach involves the reaction of trialkylboranes with this compound, leading to the formation of aldehydes . Another method includes the photo-Wolff rearrangement, where ketene is generated flash photolytically from this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale photochemical reactors to facilitate the photo-Wolff rearrangement. This method ensures the efficient generation of ketene, which can then be hydrated to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Diazoacetaldehyde undergoes various types of reactions, including:
Oxidation: Conversion to acetic acid through hydration of ketene.
Reduction: Formation of aldehydes when reacted with trialkylboranes.
Substitution: Involvement in photochemical reactions to generate carbenes or metal carbenoids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide for hydration reactions and trialkylboranes for aldehyde synthesis . Photochemical conditions are often employed to initiate these reactions .
Major Products
The major products formed from reactions involving this compound include acetic acid, aldehydes, and various carbene intermediates .
Scientific Research Applications
Diazoacetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of diazoacetaldehyde involves the generation of carbenes or metal carbenoids through photochemical or thermal decomposition . These reactive intermediates can then participate in various transformations, including cyclopropanations, olefinations, and rearrangements . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the carbene or metal carbenoid formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diazoacetaldehyde include other diazo compounds such as ethyl diazoacetate and diazomethane . These compounds share the diazo functional group and exhibit similar reactivity patterns.
Uniqueness
This compound is unique due to its ability to undergo the photo-Wolff rearrangement, leading to the formation of ketene and subsequent hydration to acetic acid . This reactivity distinguishes it from other diazo compounds, which may not readily participate in such transformations .
Properties
CAS No. |
6832-13-9 |
---|---|
Molecular Formula |
C2H2N2O |
Molecular Weight |
70.05 g/mol |
IUPAC Name |
2-diazoacetaldehyde |
InChI |
InChI=1S/C2H2N2O/c3-4-1-2-5/h1-2H |
InChI Key |
PIMASLJEYMYKCL-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=[N-])C=O |
Origin of Product |
United States |
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